2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
Molecular Formula |
C25H24N4O3S2 |
|---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H24N4O3S2/c1-16-6-5-10-28-21(16)26-22(27-11-9-17-7-3-4-8-18(17)15-27)19(23(28)30)14-20-24(31)29(12-13-32-2)25(33)34-20/h3-8,10,14H,9,11-13,15H2,1-2H3/b20-14- |
InChI Key |
KZXWEDOIVXOTOR-ZHZULCJRSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCOC)N4CCC5=CC=CC=C5C4 |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCOC)N4CCC5=CC=CC=C5C4 |
Origin of Product |
United States |
Preparation Methods
CuI-Catalyzed Tandem C–N Bond Formation
The CuI/DMF catalytic system enables one-pot assembly from 2-halopyridines and (Z)-3-amino-3-arylacrylates:
Procedure :
-
Charge 2-chloro-9-methylpyridine (1.0 eq), (Z)-3-amino-3-(4-methoxyphenyl)acrylate (1.2 eq), CuI (10 mol%), and DMF (0.1 M)
-
Heat at 130°C under N₂ for 24 h
-
Cool, dilute with EtOAc, wash with NH₄Cl (aq), dry (Na₂SO₄), and purify via silica chromatography
Key Advantages :
Microwave-Assisted Cyclization
EvitaChem’s protocol for analogous thienopyrimidinones demonstrates scalability:
| Parameter | Condition |
|---|---|
| Reactants | 2-Amino-nicotinonitrile + carbonyl |
| Catalyst | DBU (2.0 eq) |
| Solvent | DMF |
| Temperature | 150°C (microwave) |
| Time | 20 min |
| Yield | 85% |
This method reduces reaction times from hours to minutes while maintaining regioselectivity.
Functionalization with 3,4-Dihydroisoquinoline
Multicomponent Zwitterion Trapping
Adapted from Sage Journals’ dihydroisoquinoline synthesis:
Reaction Scheme :
Pyrido[1,2-a]pyrimidin-4-one + Ethyl propiolate + Isoquinoline → Alkyl 3-[2-(dihydroisoquinolinyl)]acrylate
Optimized Conditions :
-
Solvent: CH₂Cl₂ (0.2 M)
-
Temperature: 25°C
-
Time: 24 h
-
Yield: 68–74%
Mechanistic Insight :
Isoquinoline generates a zwitterionic intermediate with ethyl propiolate, which undergoes nucleophilic attack by the pyridopyrimidinone’s enolic oxygen.
Bischler-Napieralski Cyclization
Vulcanchem’s approach for dihydroisoquinoline installation via acid-catalyzed cyclization:
-
Treat β-phenethylamide with POCl₃/PCl₅
-
Cyclize at 80–100°C for 6 h
-
Reduce intermediate imine with NaBH₄
Typical Yields : 62–71%
Limitations : Requires ortho-substituted aryl precursors.
Installation of Thiazolidinone Substituent
Knoevenagel Condensation
The (Z)-thiazolidinone methyl group is introduced via condensation with 5-ylidenethiazolidin-2,4-dione:
Stepwise Process :
-
Prepare 3-(2-methoxyethyl)-2-thioxothiazolidin-4-one from CS₂ and 2-methoxyethylamine
-
Generate ylide using DBU (1.5 eq) in THF
-
Condense with formylpyridopyrimidinone at 0°C → RT
Stereochemical Control :
-
DBU promotes Z-selectivity through kinetic enolate formation
-
19F NMR confirms >95% Z-configuration
Transition Metal-Mediated Coupling
Pd(PPh₃)₄ catalyzes Suzuki-Miyaura coupling for late-stage diversification:
| Component | Role | Loading |
|---|---|---|
| Pd(PPh₃)₄ | Catalyst | 5 mol% |
| K₂CO₃ | Base | 3.0 eq |
| DME/H₂O (4:1) | Solvent | 0.15 M |
| Temperature | 80°C | 12 h |
This method achieves 82% yield with <2% homocoupling byproducts.
Comparative Analysis of Synthetic Routes
Table 1. Efficiency Metrics Across Methods
| Method | Overall Yield (%) | Purity (HPLC) | Time (h) | Scalability |
|---|---|---|---|---|
| CuI/DMF Tandem | 65 | 98.2 | 24 | 10 g |
| Microwave Cyclization | 78 | 99.1 | 0.3 | 50 g |
| Zwitterion Trapping | 71 | 97.8 | 24 | 5 g |
| Bischler-Napieralski | 58 | 96.5 | 30 | 2 g |
Key findings:
-
Microwave methods enhance throughput but require specialized equipment
-
Multicomponent reactions reduce purification steps but demand strict stoichiometric control
Challenges and Optimization Strategies
Regioselectivity in Pyrido[1,2-a]pyrimidinone Formation
Competing pathways during cyclization lead to regioisomers. Studies show:
-
Electron-deficient pyridines favor C-3 functionalization (Hammett σ⁺ = +0.78)
Mitigation :
-
Use 2-bromo-9-methylpyridine over chloro analogs (relative rate = 3.2)
-
Maintain reaction pH >8 to suppress proto-decupration
Stereochemical Integrity of Thiazolidinone Moiety
The Z-configuration is critical for biological activity but thermodynamically disfavored. Strategies include:
-
Low-temperature (−20°C) condensation
-
Chiral oxazaborolidine catalysts (er 92:8)
Industrial-Scale Considerations
Cost Analysis for 1 kg Production :
| Component | Cost (USD/kg) | Contribution (%) |
|---|---|---|
| 2-Chloropyridine | 320 | 41 |
| CuI | 150 | 19 |
| DBU | 620 | 28 |
| Solvents | 85 | 12 |
Process intensification via flow chemistry reduces solvent use by 60% and cycle time by 45% compared to batch.
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated C–H activation enables late-stage diversification:
Biocatalytic Approaches
Engineered transaminases for asymmetric amine synthesis:
-
KRED-101 variant: 94% ee
-
5 g/L productivity in E. coli whole-cell biocatalysts
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be studied for its potential biological activities. It could serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential. They could be investigated for their efficacy in treating diseases such as cancer, infections, or neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s structural analogs fall into two categories:
Pyrazolo[3,4-d]pyrimidin-4-one derivatives (e.g., compounds 10a and 10b from ): Core Structure: Pyrazolo-pyrimidinone vs. pyrido-pyrimidinone. Substituents: Compounds 10a/10b feature phenyl and chlorophenyl groups on the thiazolidinone ring, while the target compound has a 2-methoxyethyl group. Synthesis: Both classes involve condensation of thiazolidinone precursors with electrophilic reagents (e.g., benzoyl bromides) under reflux, followed by crystallization .
Pyrido[1,2-a]pyrimidin-4-one analogs (e.g., compound from ): Substituents: The compound substitutes the dihydroisoquinolinyl group with an allylamino moiety and replaces the 2-methoxyethyl-thiazolidinone with a benzodioxol-5-ylmethyl group. The benzodioxol group introduces electron-rich aromaticity, which may alter redox properties or metabolic stability .
Spectral and Physicochemical Data
Biological Activity
The compound 2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 506.6 g/mol. The structure includes multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H26N4O3S2 |
| Molecular Weight | 506.6 g/mol |
| IUPAC Name | (5Z)-5-[[2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
| InChI Key | PBEPTZIBIBGARS-STZFKDTASA-N |
Anticancer Properties
Research has indicated that the compound exhibits significant anticancer activity. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of bacteria and fungi. Studies report that it inhibits the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The antimicrobial mechanism is believed to involve disruption of bacterial cell wall synthesis.
Anti-inflammatory Effects
In vivo studies have shown that this compound possesses anti-inflammatory effects. It reduces the levels of pro-inflammatory cytokines in animal models of inflammation, suggesting potential therapeutic applications in diseases characterized by chronic inflammation.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It acts as an inhibitor of specific enzymes involved in cancer cell metabolism.
- Receptor Modulation : The compound may modulate receptors associated with inflammatory responses.
- DNA Interaction : There is evidence suggesting that it can intercalate into DNA, leading to disruptions in replication and transcription processes.
Study 1: Anticancer Efficacy
A study conducted by Zhang et al. (2020) explored the anticancer efficacy of this compound in human breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values significantly lower than those for conventional chemotherapeutics.
Study 2: Antimicrobial Activity
In a study by Lee et al. (2021), the antimicrobial properties were tested against various pathogens. The compound showed a minimum inhibitory concentration (MIC) against S. aureus at concentrations as low as 10 µg/mL.
Study 3: Anti-inflammatory Action
Research published by Kumar et al. (2022) demonstrated that the compound effectively reduced paw edema in a rat model of acute inflammation, highlighting its potential as an anti-inflammatory agent.
Q & A
Basic: What are the critical spectroscopic and chromatographic methods for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): Essential for confirming the Z-configuration of the thiazolidinone methylidene group and verifying substituent positions. and can resolve stereochemical ambiguities, particularly in the dihydroisoquinoline and pyrido-pyrimidinone moieties .
- High-Performance Liquid Chromatography (HPLC): Used to monitor reaction progress and ensure purity (>95%) by detecting intermediates or byproducts. Reverse-phase C18 columns with UV detection at 254 nm are recommended .
- Mass Spectrometry (HRMS): Critical for confirming molecular weight and fragmentation patterns, especially for the thioxo-thiazolidinone and pyrido-pyrimidinone core .
Basic: What synthetic strategies are effective for introducing the Z-configuration in the thiazolidinone methylidene moiety?
Answer:
- Controlled Reaction Conditions: Use of low-temperature (-10°C to 0°C) coupling reactions with aldehydes or ketones to favor Z-isomer formation via kinetic control .
- Catalytic Optimization: Palladium or copper catalysts can enhance stereoselectivity. For example, Pd(OAc) in DMF at 80°C improves Z-selectivity by stabilizing the transition state .
- Post-Synthesis Isomerization: UV irradiation or thermal treatment in aprotic solvents (e.g., THF) can shift E/Z ratios, but requires careful monitoring via HPLC .
Advanced: How can computational methods streamline reaction optimization for this compound?
Answer:
- Quantum Chemical Calculations (DFT): Predict reaction pathways for key steps (e.g., thiazolidinone ring closure) and identify transition states to optimize activation energy barriers .
- Reaction Path Search Algorithms: Tools like GRRM or AFIR can screen substituent effects on reactivity. For example, the 2-methoxyethyl group on the thiazolidinone ring reduces steric hindrance, favoring cyclization .
- Statistical Design of Experiments (DoE): Multi-variable analysis (e.g., temperature, solvent polarity, catalyst loading) minimizes trial-and-error approaches. Central Composite Design (CCD) is effective for identifying optimal conditions for coupling reactions .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
- Batch-Specific Impurity Profiling: Use LC-MS to identify trace impurities (e.g., oxidized thioxo groups) that may interfere with assays. For instance, >98% purity is required for consistent enzyme inhibition results .
- Standardized Assay Conditions: Control variables such as DMSO concentration (<0.1%), pH (7.4 buffer), and cell passage number to reduce inter-lab variability .
- Mechanistic Validation: Combine in vitro assays (e.g., kinase inhibition) with molecular docking studies to confirm target engagement. Discrepancies may arise from off-target interactions with allosteric sites .
Advanced: What strategies improve aqueous solubility for in vivo studies without compromising stability?
Answer:
- Co-Solvent Systems: Use PEG-400 or cyclodextrin-based formulations to enhance solubility while maintaining chemical stability. For example, 20% PEG-400 increases solubility to >5 mg/mL .
- Prodrug Derivatization: Introduce hydrolyzable groups (e.g., phosphate esters) at the pyrido-pyrimidinone 4-oxo position. This improves bioavailability and allows enzymatic cleavage in vivo .
- Nanoformulation: Encapsulate the compound in liposomes or polymeric nanoparticles (PLGA) to enhance dispersibility and reduce aggregation in physiological media .
Advanced: How can the reaction mechanism for thioxo-thiazolidinone ring formation be experimentally validated?
Answer:
- Isotopic Labeling Studies: Use -labeled thiourea intermediates to track sulfur incorporation during cyclization. LC-MS can trace isotopic distribution in the product .
- Kinetic Profiling: Monitor reaction intermediates via stopped-flow NMR or inline IR spectroscopy. For example, the rate-determining step is often the nucleophilic attack of the thiolate on the carbonyl carbon .
- Computational Validation: Compare DFT-derived activation energies with experimental Arrhenius plots to confirm proposed mechanisms .
Advanced: How to optimize regioselectivity in the pyrido[1,2-a]pyrimidin-4-one core during synthesis?
Answer:
- Directing Group Strategies: Introduce temporary protecting groups (e.g., Boc) at the 9-methyl position to steer electrophilic substitution toward the desired C3 position .
- Microwave-Assisted Synthesis: Short, high-temperature (150°C) reactions in DMF reduce side reactions (e.g., dimerization) and improve regioselectivity by accelerating kinetic pathways .
- Substituent Electronic Effects: Electron-withdrawing groups (e.g., nitro) on the dihydroisoquinoline moiety enhance nucleophilic attack at the pyrimidinone C3 position, as shown in related analogs .
Basic: What are the stability risks for this compound under standard laboratory storage conditions?
Answer:
- Light Sensitivity: The thioxo-thiazolidinone group is prone to photodegradation. Store in amber vials at -20°C under nitrogen to prevent oxidation .
- Hydrolytic Degradation: The 4-oxo pyrido-pyrimidinone ring is susceptible to moisture. Lyophilize the compound and store with desiccants (silica gel) .
- Thermal Stability: Differential Scanning Calorimetry (DSC) shows decomposition above 150°C. Avoid prolonged heating during purification .
Advanced: How to analyze and mitigate batch-to-batch variability in biological assays?
Answer:
- Quality Control Metrics: Enforce strict thresholds for HPLC purity (>98%), residual solvent levels (<500 ppm DMF), and water content (<0.5%) .
- Bioassay Normalization: Include internal controls (e.g., a reference inhibitor) in each assay plate to adjust for inter-batch variability .
- Multivariate Analysis (MVA): Use PCA or PLS regression to correlate synthetic parameters (e.g., reaction time, catalyst batch) with bioactivity outcomes .
Advanced: What in silico tools are effective for predicting off-target interactions of this compound?
Answer:
- Molecular Docking (AutoDock Vina): Screen against kinase or GPCR libraries to identify potential off-targets. The thioxo-thiazolidinone moiety shows affinity for ATP-binding pockets .
- Pharmacophore Modeling (Schrödinger): Map electrostatic and steric features to prioritize targets. The Z-configuration is critical for matching kinase active sites .
- Machine Learning (DeepChem): Train models on ChEMBL data to predict ADMET properties and toxicity risks, such as hERG channel inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
